2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of benzo[d]thiazole and thiophene moieties within its structure suggests it may exhibit unique biological and chemical properties.
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-tubercular activity . Thiophene derivatives are also known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Biochemical pathways
tuberculosis , suggesting they may interfere with the biochemical pathways of this bacterium.
Result of action
tuberculosis , suggesting they may have antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Amidation Reaction: The carboxylic acid group on the thiophene ring is then converted to an amide using reagents such as carbodiimides (e.g., EDCI) and amines.
Cyclopenta[b]thiophene Formation: This step involves the cyclization of the intermediate compounds under high-temperature conditions, often using a palladium-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the amide groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound’s heterocyclic nature suggests it may interact with various biological targets, making it a candidate for drug development. It could potentially exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for treating diseases like cancer or infections.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiophene derivatives: Used in organic electronics and as intermediates in drug synthesis.
Cyclopenta[b]thiophene derivatives: Studied for their electronic properties and potential use in organic semiconductors.
Uniqueness
What sets 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its combination of these three distinct moieties, which may confer unique electronic and biological properties not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S3/c21-17(24)16-10-4-3-7-12(10)27-20(16)23-18(25)14-8-9-15(26-14)19-22-11-5-1-2-6-13(11)28-19/h1-2,5-6,8-9H,3-4,7H2,(H2,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDPSLQQKMYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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